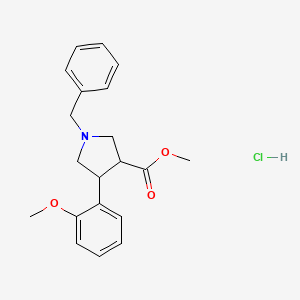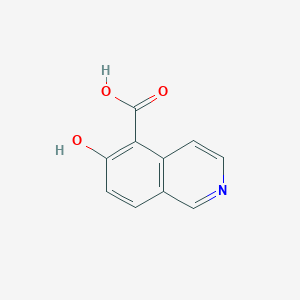![molecular formula C12H17N3O2 B12500997 isopropyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate](/img/structure/B12500997.png)
isopropyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a benzoate group attached to an isopropyl ester, with a triazene moiety providing unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate typically involves a multi-step process:
Friedel-Crafts Alkylation: The initial step involves the alkylation of benzoic acid derivatives using isopropanol and chlorosulfonic acid under acidic conditions.
Triazene Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.
Análisis De Reacciones Químicas
Types of Reactions
Isopropyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
Isopropyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of isopropyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate involves its interaction with molecular targets through its ester and triazene groups. The triazene moiety can undergo decomposition to release nitrogen gas, which can lead to the formation of reactive intermediates that interact with biological molecules . This property is particularly useful in medicinal chemistry for designing prodrugs that release active agents in a controlled manner.
Comparación Con Compuestos Similares
Similar Compounds
Isopropyl benzoate: Lacks the triazene group, making it less reactive in certain chemical reactions.
Ethyl benzoate: Similar ester structure but with an ethyl group instead of isopropyl, leading to different physical properties.
Methyl benzoate: Another ester with a methyl group, commonly used in flavorings and fragrances.
Uniqueness
Isopropyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate stands out due to its triazene moiety, which imparts unique reactivity and potential applications in various fields. The combination of the ester and triazene groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C12H17N3O2 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
propan-2-yl 4-(dimethylaminodiazenyl)benzoate |
InChI |
InChI=1S/C12H17N3O2/c1-9(2)17-12(16)10-5-7-11(8-6-10)13-14-15(3)4/h5-9H,1-4H3 |
Clave InChI |
MVDBZWJNTZSUTA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1=CC=C(C=C1)N=NN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12500915.png)

![2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine 5,5-dioxide](/img/structure/B12500930.png)


![2-({3-[2-(Carboxymethyl)-3,4-dihydroxyphenyl]prop-2-enoyl}oxy)-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B12500954.png)
![N-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12500965.png)
![2-{[4-(2-Methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]methyl}pyridine](/img/structure/B12500972.png)
![4-hydroxy-N-{1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B12500978.png)
![N-benzyl-2,4,6-trimethyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B12500981.png)
![2-Phenoxyethyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate](/img/structure/B12500987.png)


![5-{3-ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12500994.png)
